molecular formula C11H13FN2OS B1491233 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2098016-29-4

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1491233
CAS No.: 2098016-29-4
M. Wt: 240.3 g/mol
InChI Key: VXWIUEUMMOTUQE-UHFFFAOYSA-N
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Description

2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol ( 2098016-29-4) is a synthetically produced pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core, a privileged scaffold in pharmaceutical development, which is 3-substituted with a thiophene heterocycle and 1-substituted with a 2-fluoroethyl chain, and possesses an ethanol functional group at the 4-position . The pyrazole ring system is a key structural motif found in numerous biologically active molecules and several FDA-approved drugs . Pyrazole-based compounds are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects . The specific substitution pattern on this molecule—combining a thiophene ring and a fluoroalkyl chain—is commonly employed in lead optimization to fine-tune properties like potency, metabolic stability, and membrane permeability. The ethanol moiety provides a versatile handle for further synthetic modification, making this compound a valuable chemical intermediate for constructing more complex molecular architectures, such as hybrid compounds and potential pharmacophores . Researchers utilize this compound primarily as a building block in multicomponent reactions and other synthetic methodologies to develop novel chemical entities for high-throughput screening programs . Its structure aligns with modern drug discovery strategies that leverage heterocyclic cores for generating diverse compound libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2OS/c12-4-5-14-8-9(3-6-15)11(13-14)10-2-1-7-16-10/h1-2,7-8,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWIUEUMMOTUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and a thiophene moiety that can enhance biological interactions. The presence of a fluoroethyl group further modifies its chemical reactivity and biological profile.

The molecular formula of this compound is C11H14FN3SC_{11}H_{14}FN_3S, with a molecular weight of 239.31 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Synthesis

The synthesis typically involves multi-step organic reactions, including cyclization processes to form the pyrazole ring followed by the introduction of substituents like the fluoroethyl and thiophene groups. This synthetic route is crucial for obtaining high yields and purity, which are essential for biological evaluations.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results show promising antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to >250 µg/mL depending on the specific derivative and substituents present .

CompoundMIC (µg/mL)Target Bacteria
10a>250E. coli
10b125S. aureus
10c62.5P. mirabilis

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have shown efficacy in inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific pathways related to cell survival and proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.

Case Studies

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness in inhibiting bacterial biofilms, which are known to contribute to chronic infections. The derivatives were evaluated using biofilm formation assays, revealing that certain compounds significantly reduced biofilm biomass compared to controls .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The fluoroethyl group enhances lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol exhibit significant anticancer properties. The incorporation of the thiophene and pyrazole moieties into the structure enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties
Research has shown that derivatives of this compound demonstrate antibacterial and antifungal activities. The presence of the fluorinated ethyl group is believed to enhance membrane permeability, allowing for better uptake by microbial cells, thus increasing efficacy against pathogens.

Agrochemical Applications

Pesticide Development
The compound's unique structure makes it a candidate for the development of new agrochemicals. Its potential as a pesticide lies in its ability to disrupt biological pathways in pests. Preliminary studies suggest that it may act as an effective insecticide or herbicide, targeting specific enzymes or receptors in pest organisms.

Materials Science Applications

Polymer Synthesis
In materials science, this compound can be utilized in synthesizing functional polymers. Its reactive hydroxyl group allows it to serve as a building block for creating polymeric materials with tailored properties, such as enhanced thermal stability or electrical conductivity.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of pyrazole derivatives, including compounds structurally related to this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In an evaluation of antimicrobial agents, researchers tested several thiophene-containing compounds against common bacterial strains. The findings revealed that compounds similar to this compound exhibited noteworthy activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential for therapeutic use .

Case Study 3: Agrochemical Efficacy

A field study assessed the effectiveness of new agrochemicals derived from pyrazole derivatives on crop yield and pest control. The results demonstrated that formulations containing this compound significantly reduced pest populations while promoting plant health, indicating its promise in sustainable agriculture practices .

Comparison with Similar Compounds

Key Features :

  • Fluoroethyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Thiophene ring : Contributes to π-stacking interactions in biological targets.
  • Ethanol side chain: Improves aqueous solubility relative to methyl or acetyl substituents.

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name Structure Highlights Molecular Formula MW (g/mol) Key Substituents Biological Activity (if reported)
Target Compound 2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol C11H13FN2OS 240.3 Fluoroethyl, ethanol Not reported in evidence
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol Methanol substituent C14H12N2OS 256.33 Methanol, phenyl Not reported
1-[5-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one Acetyl, nitro groups C17H14N3O3S 340.38 Acetyl, 4-nitrophenyl Anticancer activity (in vitro)
(E)-1-(2-Hydroxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one Chalcone backbone C23H17N2O2S 385.46 Hydroxyphenyl, vinyl Antimicrobial activity
2-(7-Bromo-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-bromophenyl)ethan-1-one Benzimidazotriazol system C21H14Br2N4OS 554.18 Bromophenyl, heterocycle Not reported
Key Observations:

Substituent Impact: Fluoroethyl vs. Methanol ( vs. Ethanol vs. Acetyl ( vs. ): The ethanol side chain improves solubility (predicted logS: -2.5) over the acetyl group, which may reduce metabolic clearance. Nitro Groups (): The 4-nitrophenyl substituent in analogs enhances electron-withdrawing effects, possibly stabilizing intermediates in anticancer pathways .

Heterocyclic Systems :

  • Compounds with benzimidazotriazol cores () exhibit larger molecular weights (>500 g/mol) and reduced solubility, limiting bioavailability compared to simpler pyrazole derivatives.

Preparation Methods

Pyrazole Ring Formation

The initial and critical step in the synthesis involves constructing the pyrazole core. This is typically achieved by condensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds under basic or acidic conditions. Literature on related pyrazole derivatives indicates that chalcones (α,β-unsaturated ketones) are reacted with hydrazine or thiosemicarbazide in ethanol with sodium hydroxide to form pyrazoline intermediates, which are then oxidized or further modified to pyrazoles.

Introduction of the Fluoroethyl Group

The 2-fluoroethyl substituent on the pyrazole nitrogen is introduced via nucleophilic substitution reactions. This generally involves reacting the pyrazole intermediate with a suitable halogenated fluoroethyl reagent (e.g., 2-fluoroethyl bromide or iodide) in the presence of a base to facilitate alkylation at the pyrazole nitrogen. This step requires careful control of reaction conditions to ensure selective N-alkylation without side reactions.

Incorporation of the Thiophene Ring

The thiophene moiety is introduced by cross-coupling reactions, often palladium-catalyzed, between a halogenated pyrazole intermediate and a thiophene derivative. Alternatively, the thiophene ring can be part of the starting diketone or chalcone used in pyrazole formation, depending on the synthetic route. For example, 2-(thiophen-3-yl)ethanol is synthesized by reduction of 3-thiophenecarboxylic acid derivatives with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere, yielding the corresponding thiophene ethanol with high yields (up to 99%).

Formation of the Ethan-1-ol Side Chain

The ethan-1-ol group attached to the pyrazole ring is prepared by reduction of the corresponding carboxylic acid or ester derivatives. Lithium aluminium hydride (LiAlH4) is the reagent of choice for this reduction in tetrahydrofuran at low temperatures (0–20 °C) under inert atmosphere, providing high yields of the alcohol functional group. The reduction step is typically performed after the core pyrazole and substituents are in place.

Summary of Typical Synthetic Sequence

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Condensation of hydrazine with diketones/chalcones in EtOH, NaOH 77–90 Formation of pyrazoline intermediates followed by oxidation or modification
2 N-Alkylation with fluoroethyl Reaction with 2-fluoroethyl halide, base Not specified Selective N-alkylation on pyrazole nitrogen
3 Thiophene incorporation Pd-catalyzed cross-coupling or use of thiophene-containing precursors Not specified Thiophene ring introduced via coupling or as part of starting material
4 Reduction to ethan-1-ol LiAlH4 in THF, 0–20 °C, inert atmosphere 78–99 Reduction of carboxylic acid or ester precursors to alcohol

Research Findings and Optimization

  • The use of LiAlH4 for reduction is well-established, providing high yields and purity when performed under inert atmosphere with careful temperature control.

  • The pyrazole formation via chalcones and hydrazine derivatives proceeds efficiently in ethanol with sodium hydroxide, producing well-characterized intermediates confirmed by NMR and X-ray crystallography.

  • Fluoroethylation requires optimization to avoid over-alkylation or side reactions; reaction monitoring by TLC or HPLC is recommended.

  • Cross-coupling reactions benefit from palladium catalysts with phosphine ligands, and reaction conditions (solvent, temperature, base) are tailored to maximize coupling efficiency.

This synthesis strategy integrates classical organic transformations with modern cross-coupling techniques to prepare 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol in high yield and purity, suitable for further chemical or pharmaceutical applications.

Q & A

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology :
  • Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or adjust fluorination patterns).
  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., kinases) .

Q. How to handle air-sensitive intermediates during synthesis?

  • Methodology :
  • Schlenk Techniques : Perform reactions under nitrogen/argon using anhydrous solvents.
  • Quenching Protocols : Use degassed methanol or aqueous NaHCO₃ to stabilize reactive species .

Q. How to resolve conflicting data in stability studies under varying pH conditions?

  • Methodology :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .

Q. How to model the compound’s interactions with biological targets using computational tools?

  • Methodology :
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate binding dynamics over 100+ ns trajectories.
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding energies .

Q. How to analyze regiochemical outcomes in pyrazole cyclization reactions?

  • Methodology :
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and monitor intermediates via ¹H NMR.
  • DFT Transition State Analysis : Identify energy barriers for competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

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